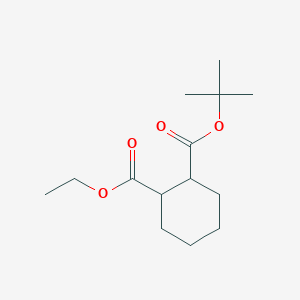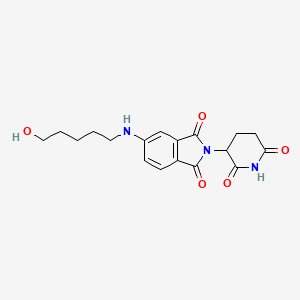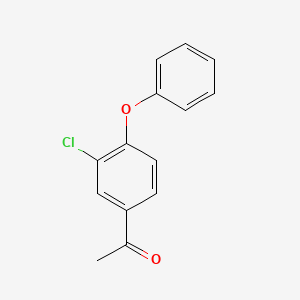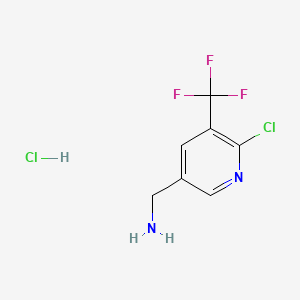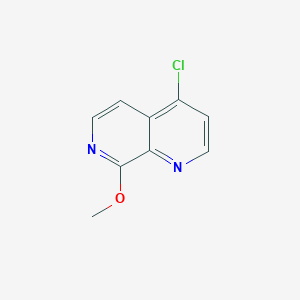
1-(4-Chloro-2-ethynylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-ethynylphenyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a phenyl group substituted with a chlorine atom and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl group with the desired substituents. One common method involves the reaction of 4-chloro-2-ethynylbenzaldehyde with pyrrolidine under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-2-ethynylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 4-chloro-2-ethynylbenzaldehyde or 4-chloro-2-ethynylbenzoic acid.
Reduction: Formation of 4-chloro-2-ethynylcyclohexylpyrrolidine.
Substitution: Formation of 4-azido-2-ethynylphenylpyrrolidine or 4-thio-2-ethynylphenylpyrrolidine.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-ethynylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)pyrrolidine: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
1-(4-Ethynylphenyl)pyrrolidine: Lacks the chlorine atom, which can affect its electronic properties and reactivity.
1-(4-Chloro-2-methylphenyl)pyrrolidine: Substitution of the ethynyl group with a methyl group, leading to different steric and electronic effects.
Uniqueness: 1-(4-Chloro-2-ethynylphenyl)pyrrolidine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct electronic and steric properties
Propiedades
Fórmula molecular |
C12H12ClN |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
1-(4-chloro-2-ethynylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H12ClN/c1-2-10-9-11(13)5-6-12(10)14-7-3-4-8-14/h1,5-6,9H,3-4,7-8H2 |
Clave InChI |
SSKZDDGKGVSTEK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=C1)Cl)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)


![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)

![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)
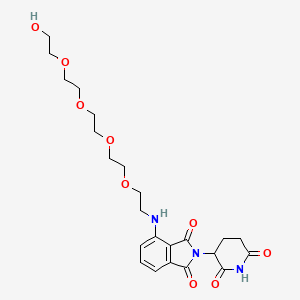

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
